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An In-depth Technical Guide to the Theoretical and Experimental Properties of Ethyl
Cyclopentanecarboxylate

Introduction
Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is an organic compound belonging to

the ester functional class.[1] Structurally, it consists of a five-membered cyclopentane ring

attached to the carbonyl carbon of an ethyl ester group.[1] This compound typically presents as

a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its utility spans various fields,

from being a fundamental building block in organic synthesis to serving as a key intermediate

in the production of fragrances and pharmaceuticals.[1][2] In the context of drug development,

derivatives of cyclopentane carboxylic acid have shown potential as potent inhibitors of specific

biological targets, such as the NaV1.7 sodium channel for pain management, highlighting the

importance of understanding the core properties of this scaffold.[3]

This guide provides a comprehensive analysis of the theoretical and experimentally-derived

properties of ethyl cyclopentanecarboxylate, offering insights for researchers, scientists, and

drug development professionals. We will delve into its physicochemical characteristics,

spectroscopic profile, and reactive nature, supported by detailed experimental protocols and

authoritative references.

Part 1: Theoretical Properties
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Theoretical properties are computed based on the molecule's structure and provide a baseline

for predicting its behavior. These values are derived from computational models and are

essential for initial characterization and in silico screening.

Molecular Identity and Structure
Molecular Formula: C₈H₁₄O₂[1][4]

IUPAC Name: ethyl cyclopentanecarboxylate[4]

Synonyms: Ethyl cyclopentylcarboxylate, Carbethoxycyclopentane, Cyclopentanecarboxylic

acid, ethyl ester[1][4]

SMILES: CCOC(=O)C1CCCC1[1][4]

InChI: InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3[4]

InChIKey: UWSJCCUODNDXOT-UHFFFAOYSA-N[4]

The relationship between the chemical name, its linear representation (SMILES), and its

layered structural code (InChI) is fundamental for unambiguous identification in chemical

databases.

Caption: Molecular structure of ethyl cyclopentanecarboxylate.

Computed Physicochemical Data
Computational algorithms predict various physicochemical properties that are crucial for

applications in drug discovery, such as estimating solubility and membrane permeability.
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Property Computed Value Source

Molecular Weight 142.20 g/mol [4][5]

Exact Mass 142.099379685 Da [4][5]

XLogP3 2.0 [6]

Topological Polar Surface Area 26.3 Å² [4][5]

Rotatable Bond Count 3 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Complexity 114 [5]

The XLogP3 value of 2.0 suggests moderate lipophilicity, indicating a balance between

aqueous solubility and lipid membrane permeability. The Topological Polar Surface Area

(TPSA) of 26.3 Å² is well within the range for good oral bioavailability in pharmaceuticals,

according to Lipinski's Rule of Five.

Part 2: Experimental Properties
Experimental data provides a real-world characterization of the compound, which can

sometimes diverge from theoretical predictions due to intermolecular forces, impurities, and

measurement conditions.

Physical and Chemical Properties
These properties are determined through laboratory measurements and are critical for

handling, storage, and process design.
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Property Experimental Value Source(s)

Appearance
Colorless to pale yellow liquid

with a fruity odor
[1]

Boiling Point
172-174 °C @ 752 Torr; 61.0-

61.5 °C @ 14 Torr
[6][7]

Density 0.9583 g/cm³ @ 20 °C [6][7]

Refractive Index (n20/D) 1.453 [6]

Flash Point 56.4 °C [6]

Solubility
Low solubility in water; soluble

in organic solvents
[1]

The observed boiling point is consistent with a compound of its molecular weight and moderate

polarity. Its low water solubility and good solubility in organic solvents are expected given its

ester functionality and hydrocarbon ring.[1]

Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of a synthesized or isolated

compound.

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation.

For ethyl cyclopentanecarboxylate, the expected signals would include a triplet for the

methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂-) of the

ethyl group, and a series of multiplets for the protons on the cyclopentane ring. The NIST

spectral database confirms the availability of ¹H NMR data for this compound.[4]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. A key

diagnostic peak for ethyl cyclopentanecarboxylate is the strong carbonyl (C=O) stretch,

characteristic of aliphatic esters, which typically appears in the 1750-1735 cm⁻¹ region.[8]

Additionally, C-O stretching bands are expected in the 1300-1000 cm⁻¹ range.[8] The NIST

database holds reference FTIR spectra for this compound, acquired from a neat capillary cell

sample.[4]
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass and

fragmentation pattern of the molecule. In GC-MS analysis, ethyl cyclopentanecarboxylate
shows a top peak at an m/z of 101.[4] This likely corresponds to the loss of the ethoxy group

(-OCH₂CH₃, 45 Da) from the molecular ion (m/z 142), followed by rearrangement.

Part 3: Reactivity and Applications
Chemical Reactivity
As an ester, ethyl cyclopentanecarboxylate undergoes characteristic reactions, the most

common being hydrolysis.[1]

Hydrolysis: In the presence of an acid or base catalyst and water, the ester bond can be

cleaved to yield cyclopentanecarboxylic acid and ethanol.[1] This reaction is fundamental to

both its degradation pathways and its use as a protecting group or synthetic intermediate.

Ethyl Cyclopentanecarboxylate
+ H₂O

Catalyst
(H⁺ or OH⁻)

Reaction Initiation Cyclopentanecarboxylic Acid
+ Ethanol

Ester Cleavage

Click to download full resolution via product page

Caption: General pathway for the hydrolysis of ethyl cyclopentanecarboxylate.

Applications in Research and Drug Development
Ethyl cyclopentanecarboxylate is more than a simple solvent or fragrance component; it is a

valuable intermediate in pharmaceutical synthesis.[1][9]

Scaffold for Active Pharmaceutical Ingredients (APIs): The cyclopentane ring is a common

motif in medicinal chemistry, offering a rigid scaffold to orient functional groups for optimal

interaction with biological targets. Ethyl cyclopentanecarboxylate serves as a readily

available starting material for introducing this scaffold.[2][9]

Inflammatory Bowel Disease (IBD) Research: Studies have suggested that ethyl

cyclopentane carboxylate may inhibit the inflammatory response in experimental models of

IBD by modulating the activity of the cannabinoid receptor 2 (CB2).[10]
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Pain Therapeutics: While not a direct therapeutic, its parent acid, cyclopentane carboxylic

acid, has been identified as a key component in a new class of potent and selective

inhibitors of the NaV1.7 voltage-gated sodium channel, a major target for novel analgesics.

[3] This underscores the relevance of this chemical class in modern drug discovery.

Part 4: Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of

ethyl cyclopentanecarboxylate, designed to be self-validating through in-process checks and

final characterization.

Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis from cyclopentanecarboxylic acid and ethanol, a classic

and cost-effective method.

Rationale: Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction. Using an

excess of one reactant (typically the alcohol) and removing the water byproduct drives the

equilibrium toward the product side, maximizing the yield. Concentrated sulfuric acid is a

common and effective catalyst and dehydrating agent.

Step-by-Step Methodology:

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add cyclopentanecarboxylic acid (e.g., 0.1 mol).

Reagents: Add an excess of absolute ethanol (e.g., 0.5 mol, 5 equivalents).

Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric

acid (e.g., 1-2 mL) through the condenser. Causality Note: The acid protonates the carbonyl

oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack

by the alcohol.

Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for

4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup - Neutralization: Cool the mixture to room temperature. Slowly pour the reaction

mixture into a separatory funnel containing a saturated aqueous solution of sodium

bicarbonate (approx. 150 mL). Causality Note: This step neutralizes the sulfuric acid catalyst

and any unreacted carboxylic acid.

Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as

diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to

remove residual water and water-soluble impurities.

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate

or magnesium sulfate.

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.
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Synthesis Workflow

Workup & Purification

1. Combine Reactants
(Cyclopentanecarboxylic Acid + Ethanol)

2. Add H₂SO₄ Catalyst

3. Heat to Reflux
(4-6 hours)

4. Monitor by TLC

5. Neutralize with NaHCO₃

Reaction Complete

6. Extract with Organic Solvent

7. Wash with Brine

8. Dry over Na₂SO₄

9. Concentrate (Rotovap)

10. Purify via Vacuum Distillation

Click to download full resolution via product page

Caption: Workflow for synthesis and purification of ethyl cyclopentanecarboxylate.
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Protocol 2: Purification by Vacuum Distillation
The crude product from the synthesis will contain unreacted starting materials and byproducts.

Vacuum distillation is an effective purification method for liquids with relatively high boiling

points.

Rationale: Distillation under reduced pressure lowers the boiling point of the compound,

allowing it to vaporize at a lower temperature. This prevents thermal decomposition, which can

occur at the high temperatures required for atmospheric pressure distillation.[11]

Step-by-Step Methodology:

Setup: Assemble a vacuum distillation apparatus (flask, distillation head with thermometer,

condenser, and receiving flask). Ensure all glass joints are properly sealed with vacuum

grease.

Transfer: Transfer the crude ethyl cyclopentanecarboxylate into the distillation flask. Add a

few boiling chips or a magnetic stir bar for smooth boiling.

Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Gradually reduce

the pressure to the desired level (e.g., 14 Torr).

Heating: Gently heat the distillation flask using a heating mantle or oil bath.

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given

pressure (e.g., 61-62 °C at 14 Torr).[7] Discard any initial lower-boiling fractions (forerun) and

stop before higher-boiling impurities begin to distill.

Characterization: Confirm the purity of the collected product using spectroscopic methods

(NMR, IR) and compare the data to reference spectra.

Conclusion
Ethyl cyclopentanecarboxylate serves as an exemplary case study in the interplay between

theoretical predictions and experimental realities in chemical science. Its computed properties

provide a powerful framework for anticipating its behavior, particularly in high-throughput

screening and early-stage drug discovery. However, this must be complemented by rigorous
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experimental validation of its physical constants, spectroscopic identity, and reactivity. The

protocols outlined herein demonstrate the practical application of fundamental organic

chemistry principles to synthesize and purify this valuable compound, underscoring the

importance of understanding the causality behind each experimental step. For researchers in

organic synthesis and pharmaceutical development, a thorough grasp of both the theoretical

and experimental facets of building blocks like ethyl cyclopentanecarboxylate is

indispensable for innovation and success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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